molecular formula C18H19N5O2 B2939553 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide CAS No. 1421509-81-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

Cat. No.: B2939553
CAS No.: 1421509-81-0
M. Wt: 337.383
InChI Key: DWOBGYKZCNRKOK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a phenoxypropanamide group at the 5-position. The phenoxypropanamide side chain may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-9-13(2)23(22-12)18-19-10-15(11-20-18)21-17(24)14(3)25-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBGYKZCNRKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrazole ring , a pyrimidine moiety , and a phenoxypropanamide group , which collectively contribute to its biological properties. The presence of the 3,5-dimethyl substituents on the pyrazole enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

Pharmacological Properties

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell growth. For instance, studies have reported that similar compounds can induce apoptosis in cancer cell lines, such as glioma .
  • Anti-inflammatory Effects : Pyrazole-containing compounds are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways. For example:

  • Apoptosis Induction : Similar compounds have been shown to cause cell cycle arrest and apoptosis in cancer cells. For instance, a related study indicated that a pyrazole derivative led to significant apoptosis in C6 glioma cells .
  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes in metabolic pathways, potentially leading to reduced tumor growth and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those structurally similar to this compound:

StudyCompoundIC50 Value (µM)Cell LineMechanism
5f5.13C6Apoptosis induction
Celecoxib0.1VariousCOX inhibition
Pyrazole derivativesVariesAlkaline phosphataseEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key differences in substituents, stereochemistry, and hypothesized pharmacological implications.

Structural Analogues from Patent Literature (2019)

and describe compounds such as:

  • N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide
  • N-(3-cyano-4-(5-(phénylsulfonamido)pyrimidin-2-ylamino)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide

Key Comparisons:

  • Core Structure: The patent compounds replace the pyrimidine-pyrazole core with a quinoline-pyrimidine system. Quinoline’s aromaticity and bulkiness may enhance target affinity but reduce metabolic stability compared to the pyrazole ring in the target compound.
  • In contrast, the phenoxypropanamide in the target compound offers a flexible linker for binding pocket accommodation.
  • Pharmacological Implications : The piperidin-4-ylidene and sulfonamide groups in the patent compounds suggest targeting of G-protein-coupled receptors (GPCRs) or proteases, whereas the pyrazole in the target compound is more typical of kinase inhibitors .

Pharmacopeial Analogues (2017)

lists stereochemically complex molecules, e.g.,

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Comparisons:

  • Backbone Complexity : These analogues feature a hexanamide backbone with multiple stereocenters (e.g., 2S,4S,5S), which may confer higher target specificity but complicate synthesis. The target compound’s simpler pyrimidine-pyrazole scaffold offers synthetic accessibility.
  • Phenoxyacetamide vs.

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